REACTION_CXSMILES
|
BrCCCC[CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].[OH-:11].[Na+].[CH:13](O)([CH3:15])[CH3:14].[OH2:17].[CH3:18]CCCCC>>[OH:11][CH2:14][C:13]1[CH:15]=[C:9]([CH3:10])[CH:8]=[C:7]([CH3:6])[C:18]=1[OH:17] |f:1.2|
|
Name
|
( 1 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
24.7 mL
|
Type
|
reactant
|
Smiles
|
BrCCCCCCCCC
|
Name
|
5.79
|
Quantity
|
145 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 250-mL round-bottom flask equipped with a magnetic stirrer, condenser
|
Type
|
TEMPERATURE
|
Details
|
After the mixture was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
The hexane layer was washed with 20 mL of 1N NaOH (Fisher)
|
Type
|
EXTRACTION
|
Details
|
The combined aqueous layers were extracted with 50 mL of hexane
|
Type
|
EXTRACTION
|
Details
|
Then, the combined hexane solutions were extracted with 100 mL+2×50 mL=200 mL of 95% methanol
|
Type
|
CONCENTRATION
|
Details
|
The combined methanol extracts were concentrated
|
Type
|
CUSTOM
|
Details
|
The residual water was removed azeotropically with 100 mL of toluene
|
Type
|
CUSTOM
|
Details
|
The residue was dried at 50° C. under high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1=C(C(=CC(=C1)C)C)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 50.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |